1-sec-butyl-3-(methoxymethyl)-1H-pyrazole
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Overview
Description
1-sec-Butyl-3-(methoxymethyl)-1H-pyrazole is a chemical compound with the molecular formula C9H16N2O and a molecular weight of 168.24 g/mol. This compound belongs to the class of pyrazoles, which are five-membered heterocyclic aromatic organic compounds containing two nitrogen atoms at positions 1 and 2 in the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-sec-Butyl-3-(methoxymethyl)-1H-pyrazole can be synthesized through various synthetic routes. One common method involves the reaction of 1-sec-butyl-3-methyl-1H-pyrazole with methoxymethyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at a temperature of around 0°C to room temperature.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-sec-Butyl-3-(methoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions, typically in the presence of a base.
Major Products Formed:
Oxidation Products: Various oxo derivatives, depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, which may have different biological or chemical properties.
Substitution Products: A wide range of derivatives, including alkylated and aminated derivatives.
Scientific Research Applications
1-sec-Butyl-3-(methoxymethyl)-1H-pyrazole has several scientific research applications across different fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to understand the role of pyrazole derivatives in various biological processes.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 1-sec-butyl-3-(methoxymethyl)-1H-pyrazole exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular components.
Comparison with Similar Compounds
1-sec-Butyl-3-(methoxymethyl)-1H-pyrazole is compared with other similar pyrazole derivatives, such as 1-methyl-3-(methoxymethyl)-1H-pyrazole and 1-ethyl-3-(methoxymethyl)-1H-pyrazole. These compounds share structural similarities but differ in their alkyl substituents, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific alkyl group, which can influence its reactivity and interaction with biological targets.
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Properties
IUPAC Name |
1-butan-2-yl-3-(methoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-4-8(2)11-6-5-9(10-11)7-12-3/h5-6,8H,4,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRENJPVDNJECJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=CC(=N1)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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